Isooctyl 2-ethylhexanoate

Catalog No.
S14382400
CAS No.
30676-91-6
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctyl 2-ethylhexanoate

CAS Number

30676-91-6

Product Name

Isooctyl 2-ethylhexanoate

IUPAC Name

6-methylheptyl 2-ethylhexanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-5-7-12-15(6-2)16(17)18-13-10-8-9-11-14(3)4/h14-15H,5-13H2,1-4H3

InChI Key

ARKBMHLACAUIQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCCCCC(C)C

Isooctyl 2-ethylhexanoate is an organic compound classified as an ester, with the molecular formula C16H32O2C_{16}H_{32}O_{2}. It is synthesized from isooctanol and 2-ethylhexanoic acid through an esterification reaction. This compound is known for its use as a plasticizer and solvent in various industrial applications, contributing to flexibility and durability in materials such as plastics and coatings. Isooctyl 2-ethylhexanoate exhibits low volatility and good thermal stability, making it suitable for high-performance applications.

The primary reaction involved in the formation of isooctyl 2-ethylhexanoate is the esterification of isooctanol with 2-ethylhexanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water produced during the reaction. The general reaction can be represented as follows:

Isooctanol+2 Ethylhexanoic AcidAcid CatalystIsooctyl 2 Ethylhexanoate+Water\text{Isooctanol}+\text{2 Ethylhexanoic Acid}\xrightarrow{\text{Acid Catalyst}}\text{Isooctyl 2 Ethylhexanoate}+\text{Water}

In addition to this primary synthesis route, isooctyl 2-ethylhexanoate can also participate in various

Isooctyl 2-ethylhexanoate can be synthesized through several methods:

  • Conventional Esterification: This method involves heating isooctanol and 2-ethylhexanoic acid in the presence of a strong acid catalyst under reflux conditions to drive the reaction towards ester formation while removing water.
  • Continuous Production: In industrial settings, a continuous process can be employed where reactants are continuously fed into a reactor, allowing for real-time product removal and higher efficiency.
  • Solid Acid Catalysts: The use of solid acid catalysts in fixed-bed reactors can facilitate easier separation of products and reduce purification steps.

Isooctyl 2-ethylhexanoate finds applications across various industries due to its properties:

  • Plasticizer: Widely used in the production of flexible PVC and other polymers.
  • Solvent: Acts as a solvent in coatings, adhesives, and sealants.
  • Lubricant Additive: Enhances lubrication properties in automotive and industrial lubricants.
  • Cosmetic Formulations: Utilized in personal care products for its emollient properties.

Studies on the interactions of isooctyl 2-ethylhexanoate with other compounds are essential for understanding its behavior in formulations. Interaction studies often focus on its compatibility with various polymers and additives to ensure stability and performance in end products. Additionally, research into its degradation pathways can provide insights into potential environmental impacts.

Isooctyl 2-ethylhexanoate shares structural similarities with several other esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UsesUnique Features
Isooctyl 2-ethylhexanoateC16H32O2C_{16}H_{32}O_{2}Plasticizer, solventLow volatility, good thermal stability
Di(2-ethylhexyl) phthalateC24H38O4C_{24}H_{38}O_{4}PlasticizerHigher toxicity concerns; regulated in many regions
Butyl acetateC6H12O2C_{6}H_{12}O_{2}Solvent for paints and coatingsMore volatile; used primarily as a solvent
Octyl acetateC10H20O2C_{10}H_{20}O_{2}Fragrance ingredientLighter scent profile; used primarily in cosmetics

Isooctyl 2-ethylhexanoate stands out due to its specific balance of low volatility and high thermal stability, making it particularly well-suited for applications requiring durable materials without compromising flexibility.

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Exact Mass

256.240230259 g/mol

Monoisotopic Mass

256.240230259 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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